5-Ethyl-2,3-dimethylpyrazine
5-Ethyl-2,3-dimethylpyrazine
5-Ethyl-2, 3-dimethylpyrazine, also known as 2, 3-dimethyl-5-ethylpyrazine or pyrazine, 6-ethyl-2, 3-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 5-Ethyl-2, 3-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 5-ethyl-2, 3-dimethylpyrazine is primarily located in the cytoplasm. 5-Ethyl-2, 3-dimethylpyrazine is a burnt and popcorn tasting compound that can be found in a number of food items such as green bell pepper, orange bell pepper, herbs and spices, and pepper (c. annuum). This makes 5-ethyl-2, 3-dimethylpyrazine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
15707-34-3
VCID:
VC21060117
InChI:
InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3
SMILES:
CCC1=CN=C(C(=N1)C)C
Molecular Formula:
C8H12N2
Molecular Weight:
136.19 g/mol
5-Ethyl-2,3-dimethylpyrazine
CAS No.: 15707-34-3
Cat. No.: VC21060117
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Ethyl-2, 3-dimethylpyrazine, also known as 2, 3-dimethyl-5-ethylpyrazine or pyrazine, 6-ethyl-2, 3-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 5-Ethyl-2, 3-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 5-ethyl-2, 3-dimethylpyrazine is primarily located in the cytoplasm. 5-Ethyl-2, 3-dimethylpyrazine is a burnt and popcorn tasting compound that can be found in a number of food items such as green bell pepper, orange bell pepper, herbs and spices, and pepper (c. annuum). This makes 5-ethyl-2, 3-dimethylpyrazine a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 15707-34-3 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 5-ethyl-2,3-dimethylpyrazine |
| Standard InChI | InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3 |
| Standard InChI Key | CIBKSMZEVHTQLG-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C(=N1)C)C |
| Canonical SMILES | CCC1=CN=C(C(=N1)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator